molecular formula C8H6Cl2OS B1442835 [(4-Chlorophenyl)thio]acetyl chloride CAS No. 7031-25-6

[(4-Chlorophenyl)thio]acetyl chloride

Cat. No.: B1442835
CAS No.: 7031-25-6
M. Wt: 221.1 g/mol
InChI Key: QPKYZVLFINTHHB-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)thio]acetyl chloride is an organic compound with the molecular formula C8H6Cl2OS. It is a derivative of acetyl chloride where the acetyl group is bonded to a 4-chlorophenylthio group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(4-Chlorophenyl)thio]acetyl chloride can be synthesized through the reaction of 4-chlorothiophenol with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorothiophenol+Acetyl chloride[(4-Chlorophenyl)thio]acetyl chloride+HCl\text{4-Chlorothiophenol} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chlorothiophenol+Acetyl chloride→[(4-Chlorophenyl)thio]acetyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)thio]acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of amides, esters, or thioesters.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

Scientific Research Applications

[(4-Chlorophenyl)thio]acetyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the [(4-chlorophenyl)thio]acetyl group into molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)thio]acetyl chloride involves the reactivity of the acetyl chloride group, which can undergo nucleophilic substitution reactions. The thio group can also participate in redox reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    [(4-Chlorophenyl)thio]acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.

    [(4-Chlorophenyl)thio]methyl chloride: Similar structure but with a methyl chloride group instead of an acetyl chloride group.

    [(4-Chlorophenyl)thio]benzoyl chloride: Similar structure but with a benzoyl chloride group instead of an acetyl chloride group.

Uniqueness

[(4-Chlorophenyl)thio]acetyl chloride is unique due to its specific reactivity profile, which allows for the introduction of the [(4-chlorophenyl)thio]acetyl group into various molecules. This makes it a valuable reagent in organic synthesis and research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYZVLFINTHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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